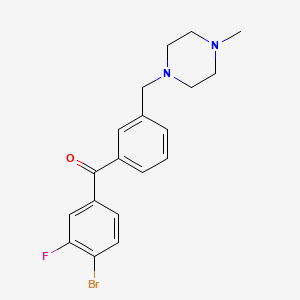
4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related brominated benzophenone derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . For instance, the synthesis of various brominated benzophenones involves side-chain bromination and subsequent reactions with different dienophiles to yield naphthalene derivatives or furans .
Synthesis Analysis
The synthesis of brominated benzophenones typically involves halogenation reactions. For example, 2-(Bromomethyl)benzophenone is prepared by side-chain bromination of 2-methylbenzophenone . Similarly, 1-Bromo-4-(2,2-diphenylvinyl) benzene is synthesized through a Wittig-Horner reaction, starting from a bromomethyl-benzene precursor . These methods suggest that the synthesis of "4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" could also involve halogenation and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of brominated benzophenones can be complex, with the possibility of different rotomers as seen in the case of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The presence of substituents such as fluorine or methylpiperazine could influence the molecular conformation and packing in the crystal lattice, potentially affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
Brominated benzophenones can participate in various chemical reactions. For example, they can undergo cycloaddition reactions when heated with olefinic or acetylenic dienophiles, leading to the formation of naphthalene derivatives or furans . The presence of a bromine atom in the molecule suggests that it could act as a good leaving group, enabling nucleophilic substitution reactions that could be utilized to introduce other functional groups, such as the methylpiperazinomethyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones can vary depending on their molecular structure. For instance, the steric configuration of 1-Bromo-4-(2,2-diphenylvinyl) benzene affects its photoluminescence properties, with significant differences observed between its behavior in solution and in the solid state . Similarly, the tight packing in the crystal lattice of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate inhibits photo-induced structural reorganization, despite the molecule being photoactive in solution . These findings suggest that "4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" could also exhibit unique physical and chemical properties that are influenced by its molecular structure and the arrangement of its atoms.
Aplicaciones Científicas De Investigación
1. Synthesis and Photoluminescence Properties
Halogenobenzophenones in Synthesis
- Halogenobenzophenones, similar in structure to 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, have been used in chemical syntheses. For example, potassamide in ammonia can cleave certain halogenobenzophenones to produce benzoic acids and xanthenones (Gibson, Vines, & Walthew, 1975).
Involvement in Biochemical Processes
- Halogenated biphenyls, structurally related to the compound of interest, have been found to induce certain microsomal drug-metabolizing enzymes in rats. This indicates potential biochemical applications or implications for similar compounds (Bandiera, Sawyer, Campbell, Robertson, & Safe, 1982).
Fluorescence Studies
- Fluorinated benzophenone derivatives have been synthesized and studied for their fluorescence properties. This suggests the potential use of such compounds in fluorescent materials or as probes in biochemical research (Liang Zuo-qi, 2015).
Chemoselectivity in Grignard Reactions
- The formation of Grignard reagents using halogenated benzophenones (analogous to the compound ) provides insights into chemoselectivity, a crucial aspect in organic synthesis and pharmaceutical research (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOKOKTOHBLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643433 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-86-8 |
Source


|
| Record name | Methanone, (4-bromo-3-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

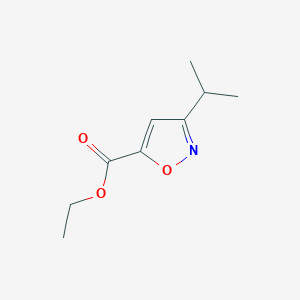
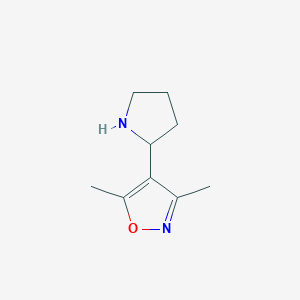
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
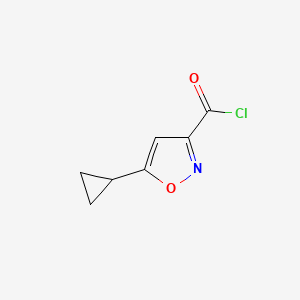
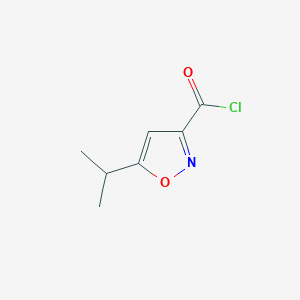
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

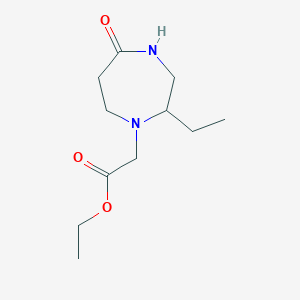
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)